1-(5-Bromopyrimidin-2-yl)-1,4-diazepane
Overview
Description
The compound "1-(5-Bromopyrimidin-2-yl)-1,4-diazepane" is a derivative of diazepine, a seven-membered heterocyclic compound with two nitrogen atoms. Diazepines are of significant interest in medicinal chemistry due to their biological activities, including antitumor, serotonin 5-HT3, and dopamine D2 receptor antagonistic activities. The bromopyrimidinyl group suggests potential for enhanced lipophilicity and possibly increased binding affinity to biological targets .
Synthesis Analysis
The synthesis of diazepine derivatives often involves the reaction of triaminopyrimidines with various electrophiles. For instance, the reaction of 4,5,6-triaminopyrimidine with methylenedioxychalcones under microwave irradiation leads to the formation of pyrimido[4,5-b][1,4]diazepines with high regioselectivity . Similarly, the reaction of triaminopyrimidine with dimethylaminopropiophenones in ethanol yields aryl-dihydropyrimido[4,5-b][1,4]diazepines . These methods highlight the versatility of triaminopyrimidines as precursors for synthesizing various diazepine derivatives.
Molecular Structure Analysis
The molecular structure of diazepine derivatives can be elucidated using NMR spectroscopy and X-ray crystallography. These techniques provide insights into the regioselectivity of the synthesis reactions and the conformational preferences of the molecules. For example, X-ray crystallographic study of a related compound revealed the existence of two energetically stable conformers, which may contribute to its high affinity for both dopamine D2 and serotonin 5-HT3 receptors .
Chemical Reactions Analysis
Diazepine derivatives can undergo various chemical reactions depending on their substituents. For instance, diazepinone can be deoxygenated to form dihydropyrimido[1,4]diazepine with lithium aluminium hydride . Additionally, the introduction of electrophilic groups such as bromine atoms can enhance the binding affinity of these compounds to biological targets . The reactivity of these compounds towards electrophiles and reducing agents is crucial for their functionalization and optimization as potential therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of a bromopyrimidinyl group is likely to increase the lipophilicity of the compound, which can affect its pharmacokinetic properties, such as absorption, distribution, and membrane permeability. The regioselectivity of the synthesis and the stability of the diazepine ring are important for the development of compounds with desired biological activities . The ability to form stable complexes with bromine, as seen in related compounds, can also be leveraged for selective oxidation reactions .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes : A study reported the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes using a catalyst-free synthesis method, highlighting the synthetic potential of compounds related to 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane (Mittersteiner et al., 2019).
Catalysis and Chemical Reactions
- Nickel(II) Complexes of Sterically Modified Linear N4 Ligands : This study explored the catalytic activity of Ni(II) complexes with ligands, including variants of 1,4-diazepane. These complexes showed potential in catalyzing oxidation reactions (Sankaralingam et al., 2017).
Antitumor Applications
- Potential Antitumor Agents : A research focused on the synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, related to the compound , as potential antitumor agents. These compounds showed significant activity against various human tumor cell lines (Insuasty et al., 2008).
Imaging and Diagnostic Applications
- Imaging of Pim Kinases in Cancer : The synthesis of [11C]CX-6258, a derivative of 1,4-diazepane, was reported for use as a PET tracer in imaging Pim kinases in cancer (Wang et al., 2015).
Crystallography and Molecular Structure Analysis
- X-Ray Crystal Structure Determination : Studies have utilized compounds similar to 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane to determine crystal structures, aiding in understanding molecular conformations and interactions (Tingley et al., 2006).
Catalytic Applications
- Hydroamination/Cyclization of Aminoalkenes : Research on rare earth metal alkyl and benzyl compounds with the 1,4,6-Trimethyl-6-pyrrolidin-1-yl-1,4-diazepane ligand has been conducted. These compounds were effective catalysts in the hydroamination/cyclization of aminoalkenes (Ge et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYYTATJMNDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375498 | |
Record name | 1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-yl)-1,4-diazepane | |
CAS RN |
849021-44-9 | |
Record name | 1-(5-Bromo-2-pyrimidinyl)hexahydro-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849021-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-Bromopyrimidin-2-yl)[1,4]diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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